molecular formula C22H22N2O B11363781 N-(4-ethylbenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

N-(4-ethylbenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11363781
M. Wt: 330.4 g/mol
InChI Key: ZYLPFUZNXWMLMT-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that combines aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-methyl-2-aminopyridine with trans-β-nitrostyrene. This reaction is catalyzed by bimetallic metal-organic frameworks, such as Fe2Ni-BDC, under optimal conditions. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for specific applications.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylpyridin-2-yl)benzamide
  • N-(5-Chloropyridin-2-yl)benzamide
  • N-(Pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct physical and chemical properties, making it suitable for a wide range of applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability under certain conditions .

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O/c1-3-18-9-11-19(12-10-18)16-24(21-6-4-5-15-23-21)22(25)20-13-7-17(2)8-14-20/h4-15H,3,16H2,1-2H3

InChI Key

ZYLPFUZNXWMLMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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